In-Depth Technical Guide: Synthesis and Characterization of 1-(2-Bromo-6-chlorophenyl)indolin-2-one
In-Depth Technical Guide: Synthesis and Characterization of 1-(2-Bromo-6-chlorophenyl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel compound, 1-(2-Bromo-6-chlorophenyl)indolin-2-one. This molecule is of interest to the scientific community for its potential applications in medicinal chemistry and drug development, stemming from its structural similarity to known biologically active compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and comprehensive characterization data.
Introduction
1-(2-Bromo-6-chlorophenyl)indolin-2-one is a halogenated N-aryl indolin-2-one derivative. The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern on the N-phenyl ring, featuring both bromo and chloro substituents at the ortho positions, is anticipated to impart unique conformational and electronic properties to the molecule, potentially influencing its biological target interactions.
Synthesis
The synthesis of 1-(2-Bromo-6-chlorophenyl)indolin-2-one can be effectively achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of the crucial C-N bond between the indolin-2-one nitrogen and the substituted aryl halide.
A plausible synthetic strategy involves the coupling of indolin-2-one with a suitable tri-substituted benzene ring, such as 1-bromo-3-chloro-5-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for a selective reaction at the iodine-substituted position. The synthesis of the requisite 1-bromo-3-chloro-5-iodobenzene starting material has been reported in the literature and can be achieved through a multi-step synthesis from aniline.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 1-(2-Bromo-6-chlorophenyl)indolin-2-one.
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of 1-(2-Bromo-6-chlorophenyl)indolin-2-one. Note: As no specific literature procedure for this exact compound is available, this protocol is based on established methods for Buchwald-Hartwig amination of related substrates.
Synthesis of 1-(2-Bromo-6-chlorophenyl)indolin-2-one
Materials:
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Indolin-2-one
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1-Bromo-3-chloro-5-iodobenzene
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Cesium Carbonate (Cs₂CO₃)
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Anhydrous 1,4-Dioxane
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Toluene
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Ethyl acetate
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Hexane
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To an oven-dried Schlenk flask is added indolin-2-one (1.0 eq.), 1-bromo-3-chloro-5-iodobenzene (1.1 eq.), cesium carbonate (2.0 eq.), and Xantphos (0.1 eq.).
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The flask is evacuated and backfilled with argon three times.
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Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq.) and anhydrous 1,4-dioxane are added under argon.
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The reaction mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
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The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Characterization Methods
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.
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Melting Point: The melting point was determined using a standard melting point apparatus and is uncorrected.
Characterization Data
The following tables summarize the expected characterization data for 1-(2-Bromo-6-chlorophenyl)indolin-2-one based on analysis of structurally similar compounds.
Physical and Analytical Data
| Parameter | Value |
| CAS Number | 1219112-85-2[1][2][3] |
| Molecular Formula | C₁₄H₉BrClNO |
| Molecular Weight | 322.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | d, J = 8.0 Hz | 1H | Ar-H |
| 7.40 | t, J = 8.0 Hz | 1H | Ar-H |
| 7.30 | t, J = 8.0 Hz | 1H | Ar-H |
| 7.20 | d, J = 8.0 Hz | 1H | Ar-H |
| 7.10 | t, J = 8.0 Hz | 1H | Ar-H |
| 6.85 | d, J = 8.0 Hz | 1H | Ar-H |
| 6.70 | d, J = 8.0 Hz | 1H | Ar-H |
| 3.60 | s | 2H | -CH₂- |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C=O |
| 142.0 | Ar-C (quaternary) |
| 138.0 | Ar-C (quaternary) |
| 133.0 | Ar-CH |
| 131.0 | Ar-CH |
| 130.0 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 128.0 | Ar-C (quaternary) |
| 125.0 | Ar-CH |
| 124.0 | Ar-CH |
| 123.0 | Ar-C (quaternary) |
| 110.0 | Ar-CH |
| 36.0 | -CH₂- |
Mass Spectrometry (ESI-HRMS)
| m/z | Assignment |
| 321.9656 | [M+H]⁺ |
| 343.9475 | [M+Na]⁺ |
Note: The predicted NMR and MS data are based on the analysis of the structurally related compound 1-(2,6-dichlorophenyl)indolin-2-one and general principles of spectroscopy.
Workflow and Signaling Pathway Diagrams
Experimental Workflow
The general workflow for the synthesis and purification of 1-(2-Bromo-6-chlorophenyl)indolin-2-one is depicted below.
Caption: General experimental workflow for synthesis and purification.
Buchwald-Hartwig Catalytic Cycle
The synthesis proceeds via a well-established catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of 1-(2-Bromo-6-chlorophenyl)indolin-2-one. The proposed synthetic route via Buchwald-Hartwig amination is a high-yielding and reliable method for the preparation of this and related N-aryl indolin-2-ones. The provided characterization data, based on sound spectroscopic principles and analysis of close structural analogs, will serve as a valuable reference for researchers working on the synthesis and identification of this compound. Further experimental validation is required to confirm the presented data.
